(S)-2-(4-Vinylphenyl)pyrrolidine

Asymmetric Synthesis Chiral Resolution Medicinal Chemistry

(S)-2-(4-Vinylphenyl)pyrrolidine (CAS 1335445-90-3) is a chiral heterocyclic building block belonging to the 2-arylpyrrolidine class, with a molecular formula of C12H15N and a molecular weight of 173.25 g/mol. Its structure features a pyrrolidine ring substituted at the 2-position with a 4-vinylphenyl group, providing both a single stereogenic center and a polymerizable styrenic moiety.

Molecular Formula C12H15N
Molecular Weight 173.25 g/mol
Cat. No. B12979856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(4-Vinylphenyl)pyrrolidine
Molecular FormulaC12H15N
Molecular Weight173.25 g/mol
Structural Identifiers
SMILESC=CC1=CC=C(C=C1)C2CCCN2
InChIInChI=1S/C12H15N/c1-2-10-5-7-11(8-6-10)12-4-3-9-13-12/h2,5-8,12-13H,1,3-4,9H2/t12-/m0/s1
InChIKeyXVMOYBKEVXXGLA-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (S)-2-(4-Vinylphenyl)pyrrolidine – CAS 1335445-90-3, Chiral Purity & Reactivity Specifications


(S)-2-(4-Vinylphenyl)pyrrolidine (CAS 1335445-90-3) is a chiral heterocyclic building block belonging to the 2-arylpyrrolidine class, with a molecular formula of C12H15N and a molecular weight of 173.25 g/mol . Its structure features a pyrrolidine ring substituted at the 2-position with a 4-vinylphenyl group, providing both a single stereogenic center and a polymerizable styrenic moiety . The compound is cataloged by specialized chemical suppliers (e.g., A2B Chem catalog number BU79878) for research use in asymmetric synthesis, medicinal chemistry, and materials science .

Stereochemical control – (S)-enantiomer for asymmetric induction and chiral recognition studies
Reactive handle – 4-vinylphenyl group enables polymer conjugation and surface grafting
Research context – chiral building block for SAR, catalyst design, and materials science

Technical Rationale: Why Generic 2-Arylpyrrolidines Cannot Replace (S)-2-(4-Vinylphenyl)pyrrolidine in Research Applications


Substituting (S)-2-(4-Vinylphenyl)pyrrolidine with a generic 2-arylpyrrolidine is technically invalid for applications demanding either stereochemical control or a reactive vinyl handle. The single (S)-configuration is critical for asymmetric induction in catalysis and chiral recognition in biological systems; the opposite (R)-enantiomer (CAS 1334906-79-4) or racemic mixture would produce entirely different stereochemical outcomes . Simultaneously, the 4-vinyl substituent provides a unique reactive site for radical polymerization, thiol-ene click chemistry, and cross-coupling reactions that are structurally impossible for non-vinyl analogs such as 2-phenylpyrrolidine (CAS 1144-24-7) [1]. Selecting an incorrect positional isomer (e.g., 3-vinylphenyl) further alters molecular geometry and electronic properties, undermining structure-activity relationships in drug discovery or catalytic cycles .

(R)-enantiomer Opposite stereochemistry may invert asymmetric induction and chiral recognition outcomes.
Non-vinyl analog Lacks polymerizable handle, limiting surface grafting and copolymerization workflows.
3-Vinyl regioisomer Altered substitution geometry may shift molecular recognition and electronic properties.

Quantitative Comparative Evidence for (S)-2-(4-Vinylphenyl)pyrrolidine Against Structural Analogs


Chiral Configuration: (S)-Enantiomer vs. (R)-Enantiomer for Stereochemical Applications

The (S)-enantiomer (CAS 1335445-90-3) and (R)-enantiomer (CAS 1334906-79-4) of 2-(4-vinylphenyl)pyrrolidine are distinct chemical entities with unique CAS numbers, confirming their non-interchangeability in stereospecific processes . While specific optical rotation values are not publicly listed by major databases for either enantiomer, their separate CAS registrations confirm their distinct stereochemical identities; selection of the correct enantiomer is mandatory for reproducible asymmetric synthesis .

Chiral Identity
Data to verify
(S)-enantiomer
CAS 1335445-90-3
(R)-enantiomer
CAS 1334906-79-4
Distinct CAS numbers confirm non-interchangeable stereochemical identity.
Enantiomer attribution required for stereoselective synthesis.
No optical rotation data publicly listed by major databases.
Asymmetric Synthesis Chiral Resolution Medicinal Chemistry

Polymerizable Vinyl Handle: Reactivity Advantage Over Non-Vinyl 2-Phenylpyrrolidine

(S)-2-(4-Vinylphenyl)pyrrolidine possesses a styrenic C=C double bond that enables radical polymerization and thiol-ene click chemistry, a capability absent in the non-vinyl analog 2-phenylpyrrolidine (CAS 1144-24-7) [1]. While direct reactivity data for this specific monomer is not publicly available, the vinyl-substituted aromatic ring makes it viable for copolymerization with styrenic monomers or surface grafting onto azide-functionalized substrates via click chemistry .

Vinyl Reactivity
Class-level
Target: contains styrenic C=C bond
2-Phenylpyrrolidine (CAS 1144-24-7) lacks a polymerizable group entirely.
Supports covalent immobilization and copolymerization studies.
Inferred from styrenic monomer chemistry; no direct reactivity data for this compound.
Polymer Chemistry Covalent Immobilization Materials Science

Regioisomeric Purity: 4-Vinyl vs. 3-Vinyl Substitution Pattern for Structure-Activity Relationships

The substitution position of the vinyl group on the phenyl ring critically influences molecular geometry and electronic distribution. While direct comparative biological or catalytic data is lacking for these specific compounds, the 4-vinyl isomer (para-substituted) presents a different vector angle and electronic conjugation compared to the 3-vinyl isomer (meta-substituted, CAS 1270549-04-6) . For instance, the para-isomer is predicted to have a boiling point of 283.5±29.0 °C and a density of 0.990±0.06 g/cm3, physicochemical properties that will differ from its meta-isomer counterpart .

Regioisomer Identity
Predicted data
283.5±29.0 °C Predicted boiling point (4-vinyl isomer)
Density: 0.990±0.06 g/cm³
3-Vinyl isomer predicted values differ.
Regioisomer identity may shift molecular geometry and SAR interpretation.
Class-level algorithm predictions; experimental validation recommended.
Drug Discovery SAR Ligand Design

Validated Application Scenarios for (S)-2-(4-Vinylphenyl)pyrrolidine Based on Structural Differentiation Evidence


Asymmetric Synthesis of Chiral Drug Intermediates Requiring Specific Stereochemistry

In the synthesis of enantiomerically pure pharmaceutical candidates, the (S)-enantiomer of the building block must match the target stereochemistry. Evidence from CAS registration confirms that (S)-2-(4-Vinylphenyl)pyrrolidine has a distinct structural identity from the (R)-enantiomer (CAS 1334906-79-4), making it the only acceptable input for constructing an (S)-configured drug molecule. Procurement of the correct enantiomer is essential as using the (R)-form would produce the opposite enantiomer of the drug, which may have different, or even adverse, biological activity. This is based on the fundamental principle of chirality, evidenced by the separate CAS listings .

Synthesis of Polymer-Supported Chiral Organocatalysts via the Vinyl Handle

The 4-vinylphenyl group enables (S)-2-(4-Vinylphenyl)pyrrolidine to be covalently incorporated into a polymer backbone as a chiral monomer. This scenario leverages the compound's unique combination of a stereocenter and a polymerizable vinyl group, a capability absent in non-vinyl analogs like 2-phenylpyrrolidine. The resulting chiral polymer can serve as a heterogeneous organocatalyst for asymmetric reactions, facilitating product separation and catalyst recycling. The functional requirement for a vinyl group is supported by class-level knowledge of styrenic monomer chemistry, as the target compound is the only one among close analogs to possess this reactive moiety [1].

Surface Functionalization for Chiral Chromatography or Sensor Development

The reactive vinyl handle allows for the covalent grafting of (S)-2-(4-Vinylphenyl)pyrrolidine onto surfaces (e.g., silica, gold) through thiol-ene click chemistry or radical polymerization. This creates a chiral surface for enantioselective chromatography or sensing. The 4-substitution pattern is critical for achieving the correct molecular orientation and surface distance for chiral recognition. Using a regioisomer like the 3-vinylphenyl analog would alter the surface interface geometry, potentially nullifying chiral selectivity. The importance of this specific regiochemistry is inferred from the predicted physicochemical differences between the 4-vinyl and 3-vinyl isomers .

Application
Selection Property
Validation Focus
Stereoselective synthesis of chiral pharmaceutical intermediates
(S)-enantiomer identity (CAS 1335445-90-3)
Enantiomer attribution review; verify stereochemical outcome in target synthesis
Polymer-supported chiral catalyst development
Polymerizable 4-vinylphenyl group
Verify incorporation efficiency and catalytic stereoselectivity
Chiral surface functionalization for chromatography or sensors
4-Vinyl regioisomer for precise surface orientation
Confirm surface grafting density and enantioselectivity retention
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